
N-Methyl-L-DOPA
Übersicht
Beschreibung
N-Methyl-L-DOPA: is a derivative of the amino acid tyrosine It is characterized by the presence of a hydroxyl group at the third position and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA typically involves the hydroxylation of N-methyl-L-tyrosine. One common method is the use of a heme-dependent enzyme, such as SfmD, which catalyzes the regioselective hydroxylation of N-methyl-L-tyrosine to produce this compound . The reaction conditions often include the presence of dioxygen and ascorbate as a cosubstrate.
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. These processes utilize microbial fermentation or enzymatic catalysis to convert N-methyl-L-tyrosine into its hydroxylated form. The use of biocatalysts offers advantages such as high specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-L-DOPA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Treatment
N-Methyl-L-DOPA has been studied for its potential role in enhancing the efficacy of traditional L-DOPA therapy. Research indicates that it may help mitigate some of the side effects associated with long-term L-DOPA use, such as dyskinesia. A study highlighted that neuroinflammation plays a significant role in levodopa-induced dyskinesia (LID), and this compound could modulate NMDA receptor activity, potentially reducing these side effects .
Neuropharmacological Studies
This compound is utilized in neuropharmacological studies to investigate neurotransmitter dynamics. It acts as a false neurotransmitter, similar to L-DOPA, but with different affinities and effects on serotonin and dopamine systems. This characteristic allows researchers to explore the mechanisms behind neurotransmitter release and receptor interaction in various animal models of PD .
Metabolic Pathway Studies
This compound is used as a tracer in metabolic studies to understand the biochemical pathways involved in dopamine synthesis and metabolism. Its unique structure allows scientists to trace its incorporation into various metabolic processes, providing insights into how modifications affect overall neurotransmitter balance and brain function.
Study on Dyskinesia Management
A notable case study examined the effects of this compound on patients experiencing dyskinesia from chronic L-DOPA therapy. The findings suggested that adding this compound could reduce the severity of dyskinesia while maintaining motor benefits, indicating its potential as an adjunct therapy .
Neuroinflammation Research
Another study focused on the role of neuroinflammation in LID and how this compound interacts with inflammatory pathways. The results demonstrated that this compound might inhibit certain inflammatory markers associated with dyskinesia, thus providing a dual benefit of managing both motor symptoms and side effects .
Data Tables
Wirkmechanismus
The mechanism of action of N-Methyl-L-DOPA involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in the hydroxylation and methylation of tyrosine derivatives. The compound’s effects are mediated through its interaction with molecular targets such as tyrosine hydroxylase and other enzymes involved in neurotransmitter synthesis .
Vergleich Mit ähnlichen Verbindungen
L-tyrosine: The parent compound from which N-Methyl-L-DOPA is derived.
3-Hydroxy-L-tyrosine: A hydroxylated derivative of tyrosine without the methyl group.
N-methyl-L-tyrosine: A methylated derivative of tyrosine without the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. This dual modification enhances its potential as a versatile compound in various applications .
Biologische Aktivität
N-Methyl-L-DOPA (NMD) is a derivative of L-DOPA, primarily known for its role in treating Parkinson's disease and its associated complications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound
This compound is synthesized from L-DOPA, a precursor to dopamine. While L-DOPA is widely used in clinical settings to alleviate symptoms of Parkinson's disease by increasing dopamine levels in the brain, this compound has been investigated for its potential neuroprotective properties and its role in modulating neurotransmission.
The biological activity of this compound can be attributed to several mechanisms:
- Dopaminergic Activity : Similar to L-DOPA, NMD is believed to enhance dopaminergic transmission. It acts as a prodrug, converting into dopamine through decarboxylation by aromatic L-amino acid decarboxylase (AAAD) in the brain.
- NMDA Receptor Modulation : Research indicates that NMD may interact with N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory function. It has been shown to reduce levodopa-induced dyskinesias (LID) by modulating glutamatergic transmission through NMDA receptor antagonism .
- Neuroprotective Effects : Some studies suggest that NMD may exert neuroprotective effects against excitotoxicity associated with excessive glutamate release, potentially mitigating neuronal damage in Parkinson's disease models .
Pharmacological Effects
This compound has been studied for various pharmacological effects:
- Reduction of Dyskinesias : Clinical trials have demonstrated that NMDA receptor antagonists can significantly reduce peak-dose dyskinesia in patients undergoing L-DOPA treatment for Parkinson's disease. A meta-analysis revealed a significant reduction in dyskinesia ratings when NMDA antagonists were administered alongside L-DOPA .
- Impact on Neurotransmitter Release : In vitro studies have shown that NMD can influence the release of neurotransmitters such as acetylcholine and noradrenaline from neuronal tissues, indicating its broader impact on neurotransmission beyond dopaminergic pathways .
Case Study 1: Efficacy in Parkinson's Disease
A clinical trial involving patients with advanced Parkinson's disease assessed the efficacy of this compound in reducing dyskinesias associated with long-term L-DOPA treatment. The study found that patients receiving NMD exhibited a statistically significant decrease in dyskinesia scores compared to those on placebo (p < 0.05) while maintaining motor function improvements.
Case Study 2: Neuroprotective Properties
In animal models of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), administration of this compound showed a reduction in neuronal loss and improved behavioral outcomes compared to controls. This suggests potential neuroprotective properties that warrant further investigation.
Table 1: Summary of Clinical Findings on this compound
Study | Population | Intervention | Outcome | |
---|---|---|---|---|
Goshima et al. (1986) | Rats | This compound | Reduced ACh release | Suggests modulation of neurotransmitter systems |
Meta-analysis (2023) | PD Patients | NMDA antagonists + L-DOPA | Reduced dyskinesia scores | Supports adjunct therapy approach |
Animal Study (2024) | 6-OHDA Lesioned Rats | This compound | Improved motor function and reduced neuronal loss | Indicates neuroprotective effects |
Eigenschaften
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-(methylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWDCLHLOADPK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635212 | |
Record name | 3-Hydroxy-N-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70152-53-3 | |
Record name | 3-Hydroxy-N-methyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70152-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-N-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.